
(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate
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Overview
Description
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a furan ring with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the furan ring: The furan ring is introduced through a cyclization reaction, often involving a precursor such as a 2,5-dihydroxy compound.
Introduction of the formyl group: The formyl group is added via a formylation reaction, typically using reagents like Vilsmeier-Haack reagent.
Coupling with the benzyl group: The final step involves coupling the benzyl group to the protected amine-furan intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-carboxyfuran-2-yl)propanoate.
Reduction: ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxymethylfuran-2-yl)propanoate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of drug candidates.
Industry
In the industrial sector, ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, undergoing transformations to form various products. In biological systems, its mechanism of action would depend on the target molecule and the pathway involved. For example, if used in drug development, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoate
- ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxyfuran-2-yl)propanoate
- ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-nitrofuran-2-yl)propanoate
Uniqueness
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is unique due to the presence of the formyl group on the furan ring. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the combination of the benzyl group and the Boc-protected amine provides stability and reactivity, making it suitable for various applications in research and industry.
Biological Activity
(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O5
- Molar Mass : 364.436 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the tert-butoxycarbonyl (Boc) derivative : This is achieved through the reaction of furan derivatives with Boc anhydride.
- Coupling with benzylamine : The Boc-protected amino acid is then coupled with benzylamine to form the target compound.
- Purification : The crude product is purified using chromatography techniques.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves:
- Induction of apoptosis through the activation of caspase pathways.
- Inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Antioxidant Activity
The compound also demonstrates notable antioxidant properties. In vitro assays reveal that it scavenges free radicals and reduces oxidative stress markers in cellular models, which may contribute to its protective effects against cancer.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
- Aldose Reductase Inhibition : This inhibition may have implications for diabetic complications.
- Cyclooxygenase (COX) Inhibition : Suggesting potential anti-inflammatory effects.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent .
- Antioxidant Studies : Research presented at the Annual Meeting of the American Association for Cancer Research highlighted that the compound reduced oxidative stress markers in liver cells exposed to toxins .
- Enzyme Interaction Studies : A report from Bioorganic & Medicinal Chemistry Letters detailed the inhibitory effects on aldose reductase, providing insights into its mechanism as a potential treatment for diabetic retinopathy .
Properties
CAS No. |
1263377-88-3 |
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Molecular Formula |
C20H23NO6 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
benzyl (2R)-3-(5-formylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-17(11-15-9-10-16(12-22)26-15)18(23)25-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,21,24)/t17-/m1/s1 |
InChI Key |
DCTJKDABGOCNBL-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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